molecular formula C8H15N5O2S2 B13359357 4-amino-5-[1-(methylsulfonyl)piperidin-4-yl]-4H-1,2,4-triazole-3-thiol

4-amino-5-[1-(methylsulfonyl)piperidin-4-yl]-4H-1,2,4-triazole-3-thiol

Katalognummer: B13359357
Molekulargewicht: 277.4 g/mol
InChI-Schlüssel: CWAZHJUIDYXADE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-amino-5-[1-(methylsulfonyl)-4-piperidinyl]-4H-1,2,4-triazol-3-yl hydrosulfide is a compound that belongs to the class of 1,2,4-triazoles.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-[1-(methylsulfonyl)-4-piperidinyl]-4H-1,2,4-triazol-3-yl hydrosulfide typically involves the cyclization of potassium dithiocarbazinate with hydrazine hydrate using ethanol as a solvent under reflux conditions . This method is commonly used to prepare the basic nucleus of the compound, which can then be subjected to further modifications to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of advanced purification techniques such as chromatography and crystallization can ensure the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-amino-5-[1-(methylsulfonyl)-4-piperidinyl]-4H-1,2,4-triazol-3-yl hydrosulfide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .

Wissenschaftliche Forschungsanwendungen

4-amino-5-[1-(methylsulfonyl)-4-piperidinyl]-4H-1,2,4-triazol-3-yl hydrosulfide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-amino-5-[1-(methylsulfonyl)-4-piperidinyl]-4H-1,2,4-triazol-3-yl hydrosulfide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-amino-5-[1-(methylsulfonyl)-4-piperidinyl]-4H-1,2,4-triazol-3-yl hydrosulfide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidinyl and methylsulfonyl groups enhances its solubility and bioavailability, making it a promising candidate for various applications .

Eigenschaften

Molekularformel

C8H15N5O2S2

Molekulargewicht

277.4 g/mol

IUPAC-Name

4-amino-3-(1-methylsulfonylpiperidin-4-yl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C8H15N5O2S2/c1-17(14,15)12-4-2-6(3-5-12)7-10-11-8(16)13(7)9/h6H,2-5,9H2,1H3,(H,11,16)

InChI-Schlüssel

CWAZHJUIDYXADE-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)N1CCC(CC1)C2=NNC(=S)N2N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.